2-cyclopropanecarbonyl-1,3-thiazole
Description
Properties
CAS No. |
1211508-19-8 |
|---|---|
Molecular Formula |
C7H7NOS |
Molecular Weight |
153.2 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Cyclopropanecarbonyl 1,3 Thiazole and Its Derivatives
Classical and Contemporary Approaches to 1,3-Thiazole Synthesis
The formation of the 1,3-thiazole ring is a cornerstone of these synthetic endeavors. Various classical and modern methods are employed, often involving condensation and cyclization reactions.
Hantzsch Thiazole (B1198619) Synthesis and its Adaptations
The Hantzsch thiazole synthesis, first described by Arthur R. Hantzsch in 1887, remains a fundamental and widely used method for the construction of thiazole rings. synarchive.com The classical approach involves the reaction of an α-haloketone with a thioamide. synarchive.comyoutube.com This reaction proceeds through a cyclization mechanism to form the thiazole heterocycle. benthamdirect.com
The versatility of the Hantzsch synthesis allows for the preparation of a wide array of substituted thiazoles. For instance, the reaction of 2-bromoacetophenones with thiourea (B124793) or selenourea (B1239437) provides a straightforward, solvent-free route to 2-aminothiazoles and 2-amino-1,3-selenazoles, respectively, with products obtained in good yields after a simple workup. organic-chemistry.org Adaptations of this method are numerous and have been developed to accommodate various starting materials and to introduce specific functionalities. For example, one-pot, three-component reactions based on the Hantzsch synthesis have been developed using catalysts like silica-supported tungstosilisic acid for the synthesis of new thiazole derivatives. mdpi.com
The regioselectivity of the Hantzsch synthesis can be influenced by reaction conditions. While the condensation of α-halogeno ketones with N-monosubstituted thioureas in neutral solvents typically yields 2-(N-substituted amino)thiazoles, conducting the reaction under acidic conditions can lead to the formation of a mixture of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles. rsc.org
Other Condensation and Cyclization Strategies
Beyond the Hantzsch synthesis, a variety of other condensation and cyclization strategies have been developed for the synthesis of the 1,3-thiazole ring. These methods often offer alternative pathways with different substrate scopes and reaction conditions.
One such method is the Cook-Heilbron synthesis , which involves the reaction of α-aminonitriles with carbon disulfide to produce substituted thiazoles. cutm.ac.in Another approach is Gabriel's synthesis , where an acylaminoketone reacts with phosphorus pentasulfide (P4S10) to yield 2-phenyl-5-alkyl thiazoles. cutm.ac.in
Rearrangement reactions can also be employed, such as the cyclization of α-thiocyanoketones in the presence of concentrated sulfuric acid to form substituted thiazoles. cutm.ac.in Furthermore, intramolecular nucleophilic substitution of vinyl bromides provides a route to substituted thiazoles. cutm.ac.in
Modern advancements have introduced multicomponent reactions as an efficient means of thiazole synthesis. For example, a multicomponent reaction of aldehydes, benzoylisothiocyanate, and alkyl bromides in the presence of a catalyst like KF/Clinoptilolite nanoparticles in water can produce thiazole derivatives in good yields. nih.gov Similarly, a copper-catalyzed [3+1+1]-type condensation of oximes, anhydrides, and potassium thiocyanate (B1210189) (KSCN) offers a mild route to thiazoles. organic-chemistry.org
The following table summarizes some of these alternative condensation and cyclization strategies:
| Name of Synthesis | Starting Materials | Key Reagents | Product Type |
| Cook-Heilbron Synthesis | α-aminonitriles, Carbon disulfide | - | Substituted thiazoles |
| Gabriel's Synthesis | Acylaminoketones | Phosphorus pentasulfide | 2-phenyl-5-alkyl thiazoles |
| From α-thiocyanoketones | α-thiocyanoketones | Concentrated sulfuric acid | Substituted thiazoles |
| From Vinyl Bromides | Vinyl bromides | K2CO3, DMF | Substituted thiazoles |
| Multicomponent Reaction | Aldehydes, Benzoylisothiocyanate, Alkyl bromides | KF/Clinoptilolite nanoparticles | Thiazole derivatives |
| Copper-catalyzed Condensation | Oximes, Anhydrides, Potassium thiocyanate | Copper catalyst | Thiazoles |
Introduction of the Cyclopropanecarbonyl Moiety
Once the thiazole ring is formed, or concurrently with its formation, the cyclopropanecarbonyl group must be introduced. This can be achieved through direct functionalization of the thiazole ring or by incorporating a cyclopropane-containing precursor in the initial synthesis.
Direct Acylation and Coupling Reactions at the 2-Position of Thiazole
The 2-position of the thiazole ring is susceptible to nucleophilic attack due to its electron-deficient nature. pharmaguideline.com This reactivity can be exploited for the direct introduction of the cyclopropanecarbonyl group.
Direct C-2 acylation of thiazoles can be achieved using various methods. A notable approach involves the direct oxidative cross-coupling of thiazoles with aldehydes, which can proceed under metal- and solvent-free conditions using an oxidant like tert-butyl hydroperoxide. thieme-connect.com This method allows for the formation of a C-C bond between the C-2 of the thiazole and the carbonyl carbon of the aldehyde. thieme-connect.com
Cross-coupling reactions offer another powerful tool for C-C bond formation at the 2-position. These reactions typically involve a pre-functionalized thiazole, such as a 2-halothiazole, and a suitable coupling partner. For instance, nickel-catalyzed cross-coupling of 2-methylthiobenzo[d]thiazoles with aryl and alkenylaluminum reagents can be used to synthesize 2-substituted benzo[d]thiazoles. rsc.org Similarly, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are widely employed for the arylation of thiazoles. researchgate.net The Buchwald-Hartwig amination, another palladium-catalyzed reaction, enables the formation of C-N bonds at the 2-position. youtube.com
The table below provides a summary of direct functionalization methods:
| Reaction Type | Thiazole Substrate | Reagent for Acylation/Coupling | Catalyst/Conditions |
| Direct C-2 Acylation | Thiazole | Aldehyde | tert-butyl hydroperoxide (oxidant) |
| Nickel-catalyzed Cross-Coupling | 2-Methylthiobenzo[d]thiazole | Aryl/Alkenylaluminum reagent | NiCl2(dppf)/2,2'-bipyridine |
| Suzuki-Miyaura Coupling | 2-Halothiazole | Boronic acid/ester | Palladium catalyst |
| Buchwald-Hartwig Amination | 2-Halothiazole | Amine | Palladium catalyst |
Strategic Incorporation of Cyclopropane-Containing Precursors
An alternative to direct functionalization is the use of starting materials that already contain the cyclopropane (B1198618) moiety. This strategy incorporates the cyclopropanecarbonyl group into the final molecule during the thiazole ring formation step.
For instance, a cyclopropane-containing thioamide could be used as a precursor in a Hantzsch-type synthesis. While specific examples for 2-cyclopropanecarbonyl-1,3-thiazole are not extensively detailed in the provided results, the general principle of using functionalized thioamides is well-established. nih.gov
Another approach involves the synthesis of heterocyclic derivatives from cyclopropane dicarboxylic acid. For example, the reaction of 1,1-cyclopropane dicarboxylic acid with thiosemicarbazide (B42300) can lead to the formation of thiadiazole derivatives, which are structurally related to thiazoles. nih.gov This suggests the feasibility of designing a synthetic route where a cyclopropane-containing dicarbonyl compound or a related precursor is used to construct the thiazole ring with the desired substituent already in place.
Advanced Synthetic Techniques and Green Chemistry Protocols
In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methods. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. bepls.comresearchgate.net
Microwave-assisted synthesis has emerged as a powerful tool in thiazole synthesis, often leading to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. bepls.com For example, the domino alkylation-cyclization reaction of propargyl bromides with thioureas can be performed under microwave irradiation to produce 2-aminothiazoles in a matter of minutes with high yields. organic-chemistry.org
Ultrasonic irradiation is another green technique that has been successfully applied to the synthesis of thiazole derivatives. mdpi.combepls.com The use of ultrasound can enhance reaction rates and yields, often under milder conditions than traditional methods.
The use of green solvents , such as water or ionic liquids, is a key aspect of green chemistry. bepls.comresearchgate.net For example, a catalyst-free synthesis of 4-substituted-2-(alkylsulfanyl)thiazoles has been reported using water as the solvent. bepls.com Similarly, the use of recyclable catalysts, such as nanoparticle-based catalysts, contributes to the sustainability of the synthetic process. acs.orgmdpi.com One-pot, multicomponent reactions are also considered green as they reduce the number of synthetic steps and purification procedures, leading to less waste. acs.org
The following table highlights some green chemistry approaches in thiazole synthesis:
| Green Chemistry Technique | Example Application | Advantages |
| Microwave-assisted Synthesis | Domino alkylation-cyclization of propargyl bromides with thioureas | Shorter reaction times, higher yields |
| Ultrasonic Irradiation | One-pot synthesis of Hantzsch thiazole derivatives | Enhanced reaction rates and yields, milder conditions |
| Green Solvents (e.g., water) | Catalyst-free synthesis of 4-substituted-2-(alkylsulfanyl)thiazoles | Reduced environmental impact, safer reaction conditions |
| Recyclable Catalysts (e.g., nanoparticles) | One-pot, multicomponent synthesis of thiazole scaffolds | Catalyst can be recovered and reused, reducing waste |
| One-pot, Multicomponent Reactions | Synthesis of thiazole derivatives from aldehydes, isothiocyanates, and alkyl bromides | Fewer synthetic steps, less waste, improved efficiency |
Microwave and Ultrasonic-Assisted Synthesis
The application of microwave irradiation and ultrasound has revolutionized organic synthesis by offering significant advantages over conventional heating methods, such as reduced reaction times, higher yields, and improved purity of products. tandfonline.comwisdomlib.orgbepls.com These green chemistry techniques are increasingly being applied to the synthesis of heterocyclic compounds, including thiazole derivatives. bepls.com
Microwave-assisted synthesis has been effectively used for the preparation of various thiazole precursors and related structures. For instance, the synthesis of 2-aminothiazoles from propargylamines and substituted isothiocyanates can be achieved in minutes under microwave conditions. bepls.com Similarly, the one-pot synthesis of 2-amino-1,3-thiazoles from alcohols has been reported, where microwave irradiation dramatically shortens the reaction time from hours to minutes. mdpi.com Another example is the microwave-activated preparation of symmetrical thiazolo[5,4-d]thiazoles from aldehydes and dithiooxamide. nih.govrsc.org While a direct microwave-assisted synthesis of this compound is not extensively documented, the principles can be readily applied. For example, a Hantzsch-type synthesis involving cyclopropyl-α-haloketone and a thioamide could be significantly accelerated under microwave irradiation.
Ultrasonic irradiation is another energy-efficient method that has been successfully employed in the synthesis of thiazoles. mdpi.comnih.gov The acoustic cavitation generated by ultrasound waves enhances mass transfer and accelerates reaction rates. tandfonline.com Ultrasound has been used for the synthesis of novel thiazole derivatives with high yields and short reaction times, often under solvent-free conditions or in environmentally benign solvents like water. tandfonline.commdpi.com For example, the synthesis of novel 1,3-thiazoles and 1,3,4-thiadiazines has been reported using ultrasonic irradiation as a green and efficient approach. tandfonline.com The use of chitosan-based biocatalysts in conjunction with ultrasound has also been explored for the eco-friendly synthesis of thiazole derivatives. mdpi.comnih.govacs.org
Table 1: Comparison of Conventional vs. Energy-Assisted Thiazole Synthesis
| Synthesis Method | Catalyst/Reagents | Reaction Time | Yield | Reference |
|---|---|---|---|---|
| Microwave-Assisted | ||||
| 2-Aminothiazoles | p-Toluenesulfonic acid (PTSA) | 10 min | 47-78% | bepls.com |
| 2-Amino-1,3-thiazoles | Trichloroisocyanuric acid (TCCA), TEMPO | 25-45 min | up to 95% | mdpi.comnih.gov |
| Thiazolo[5,4-d]thiazoles | 1,4-Benzoquinone derivatives | Not specified | Good yields | nih.govrsc.org |
| Ultrasonic-Assisted | ||||
| 1,3-Thiazoles | Solvent-free | 60 min | 72% | tandfonline.com |
| Thiazole Derivatives | Chitosan-based hydrogel | Not specified | High yields | mdpi.comnih.gov |
Phase-Transfer Catalysis in Synthesis of Related Structures
Phase-transfer catalysis (PTC) is a powerful synthetic tool that facilitates reactions between reactants located in different immiscible phases, typically a solid-liquid or liquid-liquid system. crdeepjournal.orgyoutube.com This is achieved by a phase-transfer catalyst, often a quaternary ammonium (B1175870) or phosphonium (B103445) salt, which transports a reactive anion from the aqueous or solid phase to the organic phase where the reaction occurs. youtube.com PTC offers several advantages, including the use of inexpensive and safer solvents (like water), milder reaction conditions, and often enhanced reaction rates and selectivities. crdeepjournal.org
In the context of synthesizing precursors for this compound, PTC can be particularly useful for alkylation and condensation reactions. For instance, the Hantzsch thiazole synthesis requires an α-haloketone and a thioamide. The synthesis of the requisite cyclopropyl (B3062369) α-haloketone could be achieved via PTC. Furthermore, PTC is highly effective for C-, N-, O-, and S-alkylation reactions, which are common steps in the elaboration of heterocyclic structures. crdeepjournal.org The use of PTC in the alkylation of C-H acids has been well-established, and this methodology could be applied to introduce or modify substituents on the cyclopropane ring or the thiazole nucleus. crdeepjournal.org While specific examples for the direct synthesis of this compound using PTC are scarce, the general principles are broadly applicable to the synthesis of its key intermediates.
Metal-Catalyzed Cyclopropanation and Thiazole Formation
Metal catalysis plays a crucial role in modern organic synthesis, enabling the formation of C-C and C-heteroatom bonds with high efficiency and selectivity. The construction of this compound can be envisaged through two key metal-catalyzed transformations: the formation of the cyclopropane ring and the construction of the thiazole ring.
Metal-Catalyzed Cyclopropanation: The cyclopropane ring is a key structural motif, and its synthesis is often accomplished through the reaction of an alkene with a carbene or carbenoid species. nih.govcapes.gov.br Transition metals, particularly copper and rhodium, are excellent catalysts for this transformation, typically using diazo compounds as carbene precursors. nih.govcapes.gov.bracs.org
Copper-catalyzed cyclopropanation is a widely used method due to the low cost and high efficiency of copper catalysts. acs.org The mechanism generally involves the formation of a copper-carbene intermediate which then reacts with an alkene. capes.gov.bracs.org Enantioselective versions of this reaction have been developed using chiral ligands. nih.gov
Rhodium-catalyzed cyclopropanation often provides high yields and stereoselectivities. nih.govrsc.orgresearchgate.net Rhodium(II) carboxylates are common catalysts that react with diazo compounds to form rhodium carbenes, which then undergo cyclopropanation with alkenes. nih.gov
Metal-Catalyzed Thiazole Formation: The formation of the thiazole ring can also be facilitated by metal catalysts. Rhodium catalysts have been shown to promote the reaction of α-diazo-β-keto compounds with thiocarboxamides to yield substituted thiazoles. nih.gov Palladium catalysts are also widely used in C-C and C-N bond-forming reactions to construct or functionalize heterocyclic rings. For instance, palladium-catalyzed direct arylation has been used to functionalize the thiazole ring. organic-chemistry.org
A convergent approach to this compound could involve the rhodium-catalyzed reaction of a cyclopropyl-α-diazo-β-ketoester with a thioamide, which would construct the substituted thiazole ring in a single step.
Derivatization Strategies and Analogue Synthesis
The synthesis of analogues of this compound is crucial for exploring its structure-activity relationships in various applications. Derivatization can be targeted at either the thiazole ring or the cyclopropane moiety, or by incorporating the entire scaffold into larger, hybrid structures.
Modification of the Thiazole Ring at Positions 4 and 5
The thiazole ring offers several sites for functionalization. The reactivity of the C2, C4, and C5 positions is influenced by the electronic nature of the ring and any existing substituents. Generally, the C5 position is susceptible to electrophilic attack, while the C2 position can be deprotonated with a strong base to generate a nucleophile. pharmaguideline.com
Functionalization at C5: Palladium-catalyzed direct arylation is an effective method for introducing aryl groups at the C5 position of the thiazole ring using aryl bromides. organic-chemistry.orgnih.gov This reaction can be performed with low catalyst loadings and tolerates a range of functional groups. organic-chemistry.org Electrophilic substitution reactions such as halogenation and sulfonation also tend to occur at the C5 position. pharmaguideline.com
Functionalization at C4: The synthesis of 4-substituted thiazoles is often achieved through the Hantzsch synthesis by using appropriately substituted α-haloketones. For instance, reacting a thioamide with a 3-halo-1-cyclopropylpropan-1-one would yield a 4-methyl-2-cyclopropanecarbonyl-1,3-thiazole. Modifications at the 4-position can also be achieved through functional group interconversions of a pre-existing substituent.
Table 2: Selected Methods for Thiazole Ring Functionalization
| Position | Reaction Type | Reagents/Catalyst | Outcome | Reference |
|---|---|---|---|---|
| C5 | Direct Arylation | Pd(OAc)₂ | 5-Arylthiazole | organic-chemistry.orgnih.gov |
| C5 | Halogenation/Sulfonation | Electrophilic reagents | 5-Halo/5-sulfonylthiazole | pharmaguideline.com |
| C4 | Hantzsch Synthesis | Substituted α-haloketone | 4-Substituted thiazole | nih.gov |
| C2 | Deprotonation/Alkylation | Organolithium/Alkyl halide | 2,4-Disubstituted thiazole | pharmaguideline.com |
Functionalization of the Cyclopropane Ring
The cyclopropane ring, while generally stable, can be functionalized through various methods, particularly when activated by an adjacent carbonyl group.
C-H Functionalization: Palladium-catalyzed C(sp³)–H arylation has been demonstrated on aminomethyl-cyclopropanes, suggesting that direct functionalization of the cyclopropane C-H bonds is feasible. nih.gov This strategy could potentially be applied to introduce substituents onto the cyclopropane ring of this compound.
Ring-Opening Reactions: Vinyl cyclopropanes can undergo rhodium-catalyzed ring-opening reactions with nucleophiles like boronic acids, leading to functionalized linear products. acs.org Similarly, copper-catalyzed coupling of vinylidene cyclopropanes with boronates results in ring-opening and the formation of poly-unsaturated molecules. rsc.org While these methods involve ring cleavage, they offer pathways to highly functionalized structures derived from a cyclopropane precursor.
Design and Synthesis of Hybrid Scaffolds
Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a common approach in drug discovery to enhance efficacy and overcome resistance. nih.govresearchgate.net The this compound scaffold can be incorporated into hybrid structures with other biologically active heterocycles.
Thiazole-based hybrids have been synthesized with a variety of other heterocyclic systems, including pyrazoles, pyrazolines, quinolines, and indoles. nih.govrsc.org The synthesis of such hybrids often involves multi-step sequences where the pre-formed this compound is coupled with another heterocyclic moiety. For example, a thiazole derivative with a reactive handle (e.g., an amino or halo group) on the thiazole or cyclopropane ring could be used as a building block for coupling reactions. The synthesis of thiazole-quinoline and thiazole-indole hybrids has been reported, demonstrating the feasibility of creating complex molecular architectures based on the thiazole core. rsc.org The development of fused heterocyclic systems, such as imidazo[2,1-b]thiazoles, also represents a form of molecular hybridization. mdpi.com
Reactivity and Reaction Mechanisms of 2 Cyclopropanecarbonyl 1,3 Thiazole
Electrophilic and Nucleophilic Reactivity of the Thiazole (B1198619) Ring
The thiazole ring in 2-cyclopropanecarbonyl-1,3-thiazole is an electron-rich heterocyclic system, making it susceptible to electrophilic attack. However, the presence of the electron-withdrawing cyclopropanecarbonyl group at the 2-position deactivates the ring towards electrophilic substitution.
Electrophilic Substitution:
Electrophilic substitution reactions on the thiazole ring, such as nitration, halogenation, and Friedel-Crafts acylation, are generally challenging due to the deactivating effect of the 2-acyl group. byjus.com The reaction typically requires harsh conditions and may result in low yields. The substitution pattern is influenced by the directing effects of both the ring nitrogen and the carbonyl group. The C5 position is generally the most favored site for electrophilic attack, followed by the C4 position. quora.com
The general mechanism for electrophilic aromatic substitution involves three steps:
Generation of a strong electrophile. byjus.com
Attack of the electrophile on the electron-rich thiazole ring to form a resonance-stabilized carbocation intermediate (arenium ion). byjus.com
Deprotonation of the intermediate to restore the aromaticity of the thiazole ring. byjus.comyoutube.com
Nucleophilic Attack:
While the thiazole ring itself is generally resistant to nucleophilic attack, the presence of the electron-withdrawing 2-cyclopropanecarbonyl group can activate the ring towards nucleophilic aromatic substitution, particularly at the C2 position. However, such reactions are less common compared to the reactivity at the carbonyl group.
Thiazolium salts, derived from the alkylation of the thiazole nitrogen, are highly susceptible to nucleophilic attack and can participate in various reactions, including cycloadditions. nih.govrsc.org
Carbonyl Group Reactivity and Transformations
The carbonyl group in this compound is a primary site for chemical reactions. The polarity of the carbon-oxygen double bond, with a partial positive charge on the carbon and a partial negative charge on the oxygen, makes the carbonyl carbon an excellent electrophile. savemyexams.com
Nucleophilic Addition:
The most common reaction of the carbonyl group is nucleophilic addition. masterorganicchemistry.comkhanacademy.org A wide variety of nucleophiles can attack the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. savemyexams.com The outcome of the reaction depends on the nature of the nucleophile and the reaction conditions.
Reduction: The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Grignard and Organolithium Reagents: Reaction with Grignard reagents (R-MgX) or organolithium reagents (R-Li) leads to the formation of tertiary alcohols.
Wittig Reaction: The Wittig reaction, using a phosphorus ylide, can convert the carbonyl group into an alkene.
Cyanohydrin Formation: The addition of hydrogen cyanide (HCN) results in the formation of a cyanohydrin. savemyexams.com
Acetal (B89532) and Ketal Formation: In the presence of an alcohol and an acid catalyst, the carbonyl group can be converted into an acetal or ketal, which can serve as a protecting group. libretexts.org
The reactivity of the carbonyl group is influenced by both electronic and steric factors. The electron-withdrawing nature of the thiazole ring enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. masterorganicchemistry.com
Cyclopropane (B1198618) Ring Reactivity: Ring-Opening, Rearrangements, and Cycloadditions
The cyclopropane ring in this compound is a strained three-membered ring, which makes it susceptible to ring-opening reactions. The presence of the adjacent carbonyl group, an electron-withdrawing group, further activates the cyclopropane ring.
Ring-Opening Reactions:
The cyclopropane ring can undergo cleavage under various conditions, including treatment with acids, bases, or transition metals. arkat-usa.org These reactions often proceed through a homo-Michael addition mechanism, where a nucleophile attacks the β-carbon of the cyclopropyl (B3062369) ketone, leading to the opening of the ring. Donor-acceptor cyclopropanes, which have an electron-donating group and an electron-withdrawing group on the cyclopropane ring, are particularly prone to ring-opening reactions. rsc.orgnih.gov
Rearrangements:
Cyclopropyl ketones can undergo various rearrangement reactions, often initiated by the opening of the cyclopropane ring. These rearrangements can lead to the formation of larger ring systems or acyclic compounds.
Cycloadditions:
While the cyclopropane ring itself does not typically participate directly in cycloaddition reactions, the double bond of the thiazole ring can. libretexts.org Thiazoles can undergo [3+2] cycloaddition reactions with various dipolarophiles. nih.govrsc.orgnih.govrsc.org For instance, thiazolium ylides can react with alkynes to form pyrrolo[2,1-b]thiazoles. nih.gov
Mechanistic Investigations of Key Organic Transformations
Mechanistic studies of reactions involving 2-acylthiazoles have provided valuable insights into their reactivity. For example, investigations into the formation of 2-acetylthiazole (B1664039) in the Maillard reaction have revealed novel formation pathways. researchgate.net
The mechanisms of nucleophilic addition to the carbonyl group are well-established and generally proceed through a tetrahedral intermediate. khanacademy.org The reversibility of these additions depends on the basicity of the nucleophile. libretexts.org
The mechanism of electrophilic substitution on the thiazole ring involves the formation of a resonance-stabilized arenium ion. byjus.com The regioselectivity of the substitution is dictated by the electronic effects of the substituents on the ring.
Mechanistic studies on the ring-opening of cyclopropanes often involve the concept of homoenolates, which are reactive intermediates formed by the cleavage of the cyclopropane ring. arkat-usa.org
The table below summarizes the key reactive sites and common transformations of this compound.
| Reactive Site | Type of Reaction | Reagents/Conditions | Products |
| Thiazole Ring | Electrophilic Substitution | Nitrating agents, Halogens, Acylating agents | Substituted thiazoles |
| Nucleophilic Attack (on thiazolium salts) | Various nucleophiles | Adducts | |
| [3+2] Cycloaddition | Dipolarophiles | Fused heterocyclic systems | |
| Carbonyl Group | Nucleophilic Addition (Reduction) | NaBH₄, LiAlH₄ | Secondary alcohol |
| Nucleophilic Addition (Grignard/Organolithium) | R-MgX, R-Li | Tertiary alcohol | |
| Wittig Reaction | Phosphorus ylide | Alkene | |
| Cyanohydrin Formation | HCN | Cyanohydrin | |
| Acetal/Ketal Formation | Alcohol, Acid catalyst | Acetal/Ketal | |
| Cyclopropane Ring | Ring-Opening | Acids, Bases, Transition metals, Nucleophiles | Acyclic ketones, Larger rings |
| Rearrangements | Heat, Catalysts | Rearranged products |
Biological Activities and Mechanistic Pharmacology
Enzyme Inhibition Studies
The potential for 2-cyclopropanecarbonyl-1,3-thiazole to act as an enzyme inhibitor is a primary area of theoretical interest. The thiazole (B1198619) ring is a common scaffold in many biologically active molecules and is known to interact with various enzyme active sites. nih.govresearchgate.netgoogle.com The presence of a cyclopropyl (B3062369) group, a small, strained ring system, can also contribute to unique binding interactions and metabolic stability.
Modulatory Effects on Key Metabolic Enzymes (e.g., Ketol-Acid Reductoisomerase)
Ketol-acid reductoisomerase (KARI) is a crucial enzyme in the branched-chain amino acid biosynthesis pathway of plants and microorganisms, including the pathogen Mycobacterium tuberculosis. uq.edu.aunih.govresearchgate.netospfound.org Its absence in humans makes it an attractive target for the development of novel antibiotics and herbicides. uq.edu.aunih.gov Research has shown that compounds containing a cyclopropane (B1198618) ring can inhibit KARI. For instance, cyclopropane-1,1-dicarboxylate (CPD) has been demonstrated to inhibit KARI from Mycobacterium tuberculosis and Campylobacter jejuni. nih.gov While CPD is structurally different from this compound, this finding suggests that the cyclopropane moiety can be a key pharmacophore for KARI inhibition. A study on KARI inhibitors identified a pyrimidinedione derivative as a competitive and time-dependent inhibitor of Mycobacterium tuberculosis KARI. nih.gov Another study identified a thiazolo[4,5-d]pyrimidine-based compound as a potent inhibitor of M. tuberculosis KARI. uq.edu.au These findings highlight the potential for thiazole-containing compounds to target this enzyme. However, no studies have specifically evaluated the effect of this compound on KARI.
Inhibition of Receptor Tyrosine Kinases (e.g., VEGFR-2)
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key regulator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. mdpi.comtandfonline.comresearchgate.netresearchgate.netnih.gov Consequently, VEGFR-2 inhibitors are a major focus of anticancer drug development. The thiazole scaffold is a feature of several known VEGFR-2 inhibitors. mdpi.comtandfonline.comresearchgate.netnih.gov For example, a study on new thiazole derivatives identified compounds with potent VEGFR-2 inhibitory activity and cytotoxic effects against breast cancer cells. mdpi.com Another research effort focused on thiazolyl-pyrazolines as dual inhibitors of EGFR and VEGFR-2, demonstrating the versatility of the thiazole ring in targeting tyrosine kinases. tandfonline.com While these studies underscore the potential of thiazole-based molecules to inhibit VEGFR-2, there is no published data on the specific activity of this compound.
Interaction with Ras p21 Pathway Components
The Ras p21 pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Mutations in Ras genes are among the most common oncogenic drivers in human cancers. To date, no research has been published that investigates the interaction of this compound or closely related analogs with any components of the Ras p21 pathway.
Kinetic and Mechanistic Characterization of Enzyme Inhibition (Competitive, Non-competitive, Uncompetitive)
Understanding the kinetic mechanism of enzyme inhibition (i.e., whether it is competitive, non-competitive, or uncompetitive) is fundamental for drug design and development. This characterization provides insights into how a compound interacts with an enzyme and its substrate. While general methodologies for determining enzyme inhibition kinetics are well-established, the absence of any reported inhibitory activity for this compound means that no such kinetic studies have been performed.
Antimicrobial Research
The thiazole nucleus is a component of numerous antimicrobial agents, including some antibiotics. jchemrev.comnih.govnih.govmdpi.com This has prompted extensive research into the synthesis and evaluation of novel thiazole derivatives for their antibacterial and antifungal properties. jchemrev.comnih.govnih.gov
Antibacterial Activity Against Specific Pathogens (e.g., Mycobacterium tuberculosis)
Mycobacterium tuberculosis, the causative agent of tuberculosis, remains a major global health threat. The development of new anti-tubercular agents is a critical research priority. Several studies have explored the potential of thiazole derivatives as anti-tubercular agents. nih.goveurekaselect.comacs.orgacs.orgresearchgate.net For instance, a series of N-{4-[(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-1,3-thiazol-2-yl}-2-substituted-amides showed moderate to good activity against the H37Rv strain of M. tuberculosis. nih.gov Another study focused on thiazole derivatives as isosteres of the antimycobacterial agent linezolid. eurekaselect.com Research on thiazoles with a cyclopropyl fragment has demonstrated antifungal and anti-Toxoplasma gondii activity, suggesting the potential for this combination of moieties in antimicrobial drug discovery. researchgate.netsigmaaldrich.com However, there is a lack of specific data on the activity of this compound against Mycobacterium tuberculosis.
Antifungal Activity (e.g., Candida strains)
Derivatives of the thiazole nucleus are recognized for their potent antifungal properties, particularly against various Candida species, which are a significant cause of nosocomial infections. nih.govekb.eg Research into (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives has demonstrated very strong activity against reference strains of Candida albicans. nih.gov
Studies have evaluated the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) to quantify this antifungal efficacy. For instance, a series of newly synthesized thiazole derivatives featuring a cyclopropane system showed very strong activity against clinical C. albicans isolates, with MIC values ranging from 0.008 to 7.81 µg/mL. researchgate.net In some cases, these derivatives exhibited antifungal activity similar to or even greater than the standard drug nystatin. researchgate.net The mechanism of action for these compounds may involve disruption of the fungal cell wall structure or interference with the cell membrane. researchgate.net This is supported by findings that some 2-hydrazinyl-1,3-thiazole derivatives damage the integrity of the fungal cell membrane. nih.gov
| Derivative Type | Strain | MIC (µg/mL) | MFC (µg/mL) | Reference Drug (Fluconazole) MIC (µg/mL) | Source |
|---|---|---|---|---|---|
| (2-(cyclopropylmethylidene)hydrazinyl)thiazole | C. albicans ATCC 2091 | 0.015–3.91 | 0.015–15.62 | Not Specified | nih.gov |
| (2-(cyclopropylmethylidene)hydrazinyl)thiazole | C. albicans ATCC 10231 | 0.015–3.91 | 0.015–15.62 | Not Specified | nih.gov |
| 2-Hydrazinyl-thiazoles with lipophilic para-substituent | C. albicans | 3.9 | Not Specified | 15.62 | nih.gov |
| Thiazole derivatives with cyclopropane system | Clinical C. albicans isolates | 0.008–7.81 | Not Specified | Not Specified (Compared to Nystatin) | researchgate.net |
Antiproliferative and Anticancer Research (In Vitro Focus)
The thiazole scaffold is a key pharmacophore in the development of new anticancer agents, with various derivatives showing activity against a range of cancer cell lines. nih.govnih.gov
The antiproliferative effects of thiazole derivatives have been investigated against several human cancer cell lines, including breast cancer (MCF-7, MDA-MB-231) and liver cancer (HepG2). While extensive research confirms the cytotoxic potential of the broader thiazole class, specific data focusing solely on this compound against these cell lines is limited in the reviewed literature.
However, related structures demonstrate the potential of this chemical family. For example, various 2-aminothiazole (B372263) and 2-thiohydantoin (B1682308) derivatives have shown dose-dependent inhibitory effects on the proliferation of MCF-7 and HepG2 cells. researchgate.netresearchgate.net Other studies on different heterocyclic structures, such as indenopyrimidine-2,5-diones and 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates, have also reported significant antiproliferative activity against MCF-7 and MDA-MB-231 cell lines. nih.govmdpi.com One study found that a 4-amino-thieno[2,3-d]pyrimidine derivative had a potent effect on the MCF-7 cell line, with an IC50 value of 0.013 µM. mdpi.com
| Compound Class | Cell Line | Activity Metric | Value | Source |
|---|---|---|---|---|
| 2-Aminothiazole compound | MCF-7 | IC50 (72h) | 59.24 µg/mL | researchgate.net |
| 4-Amino-thieno[2,3-d]pyrimidine (Cmpd 2) | MCF-7 | IC50 | 0.013 µM | mdpi.com |
| 4-Amino-thieno[2,3-d]pyrimidine (Cmpd 2) | MDA-MB-231 | IC50 | 0.056 µM | mdpi.com |
| Coumarin-triazole hybrid (LaSOM 186) | MCF-7 | IC50 | < 2.66 µM | nih.gov |
| 2-Thiohydanotin derivative (Cmpd 7) | HepG2 | Cell Cycle Arrest | G0/G1 phase | researchgate.net |
Beyond simply inhibiting proliferation, many thiazole-based compounds exert their anticancer effects by inducing programmed cell death (apoptosis) and disrupting the normal cell cycle. researchgate.netmdpi.com For instance, certain 2-amino thiazole compounds have been shown to induce late apoptosis and necrosis in cancer cells. researchgate.net
The modulation of the cell cycle is another key mechanism. Studies on various heterocyclic compounds, including those with thiazole or triazole rings, demonstrate the ability to arrest the cell cycle at different phases, such as G0/G1, S, or G2/M, thereby preventing cancer cell division. researchgate.netmdpi.comnih.gov For example, some juglone-bearing thiopyrano[2,3-d]thiazoles were found to cause a significant increase in the S-phase and G2/M phase populations in colorectal adenocarcinoma cells. mdpi.com Other research has shown that certain derivatives can halt liver cancer cells at the G0/G1 phase and colon cancer cells at the S phase. researchgate.net These effects are often linked to the activation of intrinsic and extrinsic apoptotic pathways, involving caspases 3/7, 8, and 9. mdpi.com
Other Investigated Biological Activities (Mechanistic Aspects)
The thiazole nucleus is a component of various synthetic compounds designed for their antioxidant properties. semanticscholar.orgnih.gov The antioxidant activity of these molecules is often attributed to the presence of phenolic fragments or other specific substituents on the thiazole ring. semanticscholar.orgmdpi.com These compounds can scavenge harmful free radicals, such as the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonate) (ABTS) radical cation, and can demonstrate ferric reducing capacity. semanticscholar.org
In many synthesized thiazole derivatives, the antioxidant activity was found to exceed that of the standard antioxidant 4-methyl-2,6-di-tert-butylphenol. semanticscholar.org The mechanism often involves the donation of a hydrogen atom to neutralize free radicals. nih.gov While the cyclopropane moiety's specific contribution to antioxidant activity is not detailed, the broader class of substituted thiazoles shows significant potential in this area. semanticscholar.orgnih.gov
Thiazole derivatives have been explored as anti-inflammatory agents, with some acting as inhibitors of key enzymes in the inflammatory cascade. informahealthcare.comnih.gov Certain thiazole compounds have been shown to significantly block the production of prostaglandins, which are key mediators of inflammation. nih.govresearchgate.net This effect is believed to occur through the specific inhibition of the cyclooxygenase-2 (COX-2) enzyme. nih.gov Studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells demonstrated that thiazole derivatives could reduce prostaglandin (B15479496) E2 (PGE2) production to levels comparable to selective COX-2 inhibitors without affecting COX-2 protein levels, suggesting a direct inhibitory action on the enzyme's activity. nih.gov
Structure-Activity Relationships (SAR) in Biological Contexts
The biological activity of thiazole-containing molecules is profoundly influenced by the nature and position of substituents on the heterocyclic ring. For derivatives of this compound, understanding these relationships is crucial for the rational design of more potent and selective therapeutic agents.
Impact of Substituent Position and Nature on Biological Potency
The substitution pattern on the thiazole ring plays a critical role in determining the biological efficacy of its derivatives. Research on various thiazole-based compounds has demonstrated that modifications at the C2, C4, and C5 positions can dramatically alter their activity.
In the context of anticancer activity, studies on various thiazole derivatives have revealed important SAR insights. For example, in a series of thiazole-based inhibitors of c-Met kinase, derivatives with substituents at the C3 position of a connected benzene (B151609) ring exhibited higher potency compared to those with substituents at the C4 position. [ ] The nature of the substituent is also critical; electron-donating groups on a coumarin (B35378) moiety attached to the thiazole have been shown to enhance antiproliferative effects. [ ]
The development of anti-inflammatory agents has also benefited from the exploration of thiazole SAR. In a study of thiazole derivatives as cyclooxygenase (COX) inhibitors, specific substitutions on a phenyl ring attached to the thiazole determined the selectivity for COX-1 versus COX-2. [ ] For example, N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl] acetamide (B32628) was identified as a specific inhibitor of COX-1, whereas 4-(2-amino-1,3-thiazol-4-yl)-2-methoxyphenol (B346379) did not affect COX-1 activity but potently inhibited COX-2-dependent prostaglandin E2 production. [ ]
While direct SAR studies on this compound are limited in publicly available literature, the general principles derived from other substituted thiazoles provide a framework for predicting how modifications to this scaffold might impact its biological activity. The cyclopropyl group at the C2 position is a key feature, and its interaction with biological targets would likely be modulated by substituents at the C4 and C5 positions of the thiazole ring.
Table 1: Impact of Substituent Position and Nature on the Biological Potency of Thiazole Derivatives
| General Structure | Substituent (R) | Position | Biological Activity | Effect on Potency | Reference |
| 2-(3-(thiophen-2-yl)-2-pyrazolin-1-yl)-thiazole | p-bromophenyl | C4 | Antifungal, Antituberculosis | Increased | nih.gov |
| 2-(3-(thiophen-2-yl)-2-pyrazolin-1-yl)-thiazole | Ethyl carboxylate | C5 | Antimicrobial | Decreased | nih.gov |
| Thiazole carboxamide derivatives | Substituents on benzene ring | C3 vs. C4 | c-Met kinase inhibition | C3 substitution more potent | [ ] |
| Coumarin-based thiazole derivatives | Electron-donating groups | Coumarin moiety | Antiproliferative | Enhanced | [ ] |
| 4-phenyl-thiazole derivatives | Acetamide vs. Amino | C2 | COX inhibition | Determines COX-1/COX-2 selectivity | [ ] |
Influence of Cyclopropane Stereochemistry on Activity
The stereochemistry of a molecule can have a profound impact on its biological activity, as stereoisomers can exhibit different binding affinities and interactions with chiral biological targets such as enzymes and receptors. The cyclopropane ring, due to its rigid, three-dimensional structure, can introduce specific stereochemical features into a molecule.
In the context of this compound, the cyclopropane ring itself does not possess a stereocenter unless it is substituted. However, the orientation of the cyclopropyl group relative to the thiazole ring and any chiral centers within substituents on the cyclopropane ring could significantly influence biological potency.
While specific research on the influence of cyclopropane stereochemistry in this compound derivatives is not extensively documented, studies on other bioactive molecules containing a cyclopropyl moiety have demonstrated the importance of stereochemistry. For example, in a series of nih.govnih.govresearchgate.netthiadiazole benzylamides acting as necroptosis inhibitors, the presence of a small alkyl group on the benzylic position resulted in all the inhibitory activity residing with the (S)-enantiomer. [ ] This highlights that even subtle changes in stereochemistry can lead to dramatic differences in biological effect.
The rigid nature of the cyclopropane ring in this compound can serve as a conformational constraint, locking the molecule into a specific orientation that may be favorable for binding to a biological target. The carbonyl linker between the cyclopropane and thiazole rings allows for some rotational freedom, and the preferred conformation would likely be influenced by the electronic and steric nature of substituents on both the thiazole and cyclopropane rings.
Further investigation into the stereochemical aspects of substituted cyclopropane rings within the this compound framework is warranted. The synthesis and biological evaluation of individual stereoisomers of derivatives with substituted cyclopropane rings would be essential to elucidate the precise influence of stereochemistry on their biological activity.
Computational and Theoretical Chemistry Studies
Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. wjarr.com This is particularly useful in drug discovery for predicting how a potential drug molecule (the ligand) might bind to a protein target.
Prediction of Binding Modes and Affinities with Biological Targets
Molecular docking studies are instrumental in predicting how 2-cyclopropanecarbonyl-1,3-thiazole and its derivatives interact with biological targets. rsc.orgresearchgate.net These computational simulations can forecast the binding modes and affinities, providing a rationale for the observed biological activity and guiding the design of more potent molecules. researchgate.netnih.gov For instance, in studies of related thiazole (B1198619) derivatives, docking has been used to understand interactions with enzymes like cyclooxygenase (COX) and to identify key amino acid residues involved in binding. nih.govsciepub.comresearchgate.net The binding affinity, often expressed as a docking score or binding energy, helps to rank potential drug candidates. sciepub.com For example, in the design of novel COX inhibitors, thiazole derivatives have been computationally evaluated, with some showing strong binding affinities and hydrogen bond interactions with the target enzyme. sciepub.com Similarly, docking studies on thiazole derivatives as potential tubulin polymerization inhibitors have helped to elucidate their binding interactions within the active site of tubulin. nih.gov
Interactive Table: Examples of Molecular Docking Applications for Thiazole Derivatives.
| Target Protein | Thiazole Derivative Type | Key Findings |
|---|---|---|
| Cyclooxygenase (COX) | Thiazole carboxamides | Predicted favorable binding to COX-2 over COX-1, consistent with experimental selectivity. nih.gov |
| Tubulin | 2,4-disubstituted thiazoles | Identified key binding modes and interactions responsible for inhibiting tubulin polymerization. nih.gov |
| FabH | N-substituted thiazoles | Showed excellent mol dock scores and hydrogen bonding, suggesting potent inhibitory activity. wjarr.com |
Conformational Analysis within Active Sites
Once docked, a crucial aspect of the analysis is to understand the conformation of the ligand within the protein's active site. The conformation, or three-dimensional arrangement of atoms, of this compound can significantly influence its binding affinity and efficacy. The cyclopropyl (B3062369) and thiazole rings, connected by a carbonyl group, allow for a degree of rotational freedom. Computational methods can explore different possible conformations to identify the one that is most energetically favorable within the binding pocket. rsc.org Studies on related cyclopropyl ketones have shown that the conformation of the molecule is intrinsically linked to its reactivity in chemical reactions. acs.org This principle also applies to ligand-protein interactions, where a specific conformation may be required for optimal binding.
Quantum Chemical Calculations
Quantum chemical calculations provide a deeper understanding of the electronic properties of a molecule, which are fundamental to its reactivity and interactions.
Electronic Structure Elucidation (DFT, Ab Initio Methods)
Density Functional Theory (DFT) and ab initio methods are powerful quantum chemical tools used to investigate the electronic structure of molecules like this compound. nih.govmdpi.com These calculations can determine various electronic properties, such as the distribution of electron density, molecular orbital energies, and electrostatic potential. researchgate.net For instance, DFT calculations on thiazole derivatives have been used to optimize their molecular structures and predict geometric parameters, which often show good agreement with experimental data from X-ray crystallography. nih.gov These methods can also predict vibrational frequencies, which can be compared with experimental FT-IR spectra to confirm the structure of the synthesized compound. mdpi.com
Frontier Molecular Orbital (FMO) Theory Applications
Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.comimperial.ac.ukmsu.edu The energies of the HOMO and LUMO and the energy gap between them are critical parameters that provide insights into the chemical reactivity and kinetic stability of a molecule. nih.govnih.gov A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and has a higher chemical reactivity. nih.gov In the context of this compound, FMO theory can be applied to understand its reactivity in various chemical reactions and its potential to interact with biological targets. slideshare.net For example, the HOMO and LUMO energy levels of thiazole derivatives have been calculated to explain their intramolecular charge transfer properties and to correlate with their observed biological activities. nih.govnih.gov
Interactive Table: Calculated FMO Energies for Thiazole Derivatives.
| Compound Type | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |
|---|---|---|---|
| Thiazole Derivative 6 nih.gov | -5.3582 | -0.8765 | 4.4818 |
| Thiazole Derivative 11 nih.gov | -5.3210 | -1.5715 | 3.7495 |
| 2-Amino-4-(p-tolyl)thiazole (APT) researchgate.net | -5.54 | ||
| 2-Methoxy-1,3-thiazole (MTT) researchgate.net | -6.27 |
Analysis of Aromaticity and Diradical Character
The aromaticity of the thiazole ring in this compound is a key feature influencing its stability and reactivity. Quantum chemical methods can be used to quantify the degree of aromaticity. Furthermore, under certain conditions, such as in specific chemical reactions or upon electronic excitation, molecules can exhibit diradical character, where two electrons occupy two degenerate or nearly degenerate molecular orbitals. While there is no specific literature found on the diradical character of this compound itself, computational studies on related systems, such as polythiophenes containing thiazole units, have been conducted to understand their electronic properties. nih.gov These types of calculations could, in principle, be applied to investigate the potential for diradical character in this compound under various conditions.
Advanced Analytical and Spectroscopic Characterization in Research Contexts
High-Resolution Spectroscopic Techniques for Structural Elucidation of Complex Intermediates
The unambiguous determination of the chemical structure of 2-cyclopropanecarbonyl-1,3-thiazole and its intermediates relies on the application of high-resolution spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (HRMS).
Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy
While one-dimensional (1D) NMR spectroscopy provides foundational data, multi-dimensional (2D) NMR techniques are essential for assembling the complete molecular architecture of complex molecules like this compound. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in assigning the proton (¹H) and carbon (¹³C) signals and confirming the connectivity between the cyclopropyl (B3062369) and thiazole (B1198619) moieties through the carbonyl group.
Table 1: Representative ¹³C NMR Chemical Shifts for Cyclopropyl and Thiazolidinone Moieties in a Related Compound This table is based on data for 2-(cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one and is for illustrative purposes only, as specific data for this compound is not available.
| Moiety | Carbon Atom | Chemical Shift (δ, ppm) |
| Cyclopropyl | C-17, C-18 | 6.6 & 7.5 |
| Cyclopropyl | C-16 | 27.7 |
| Thiazolidinone Ring | C-5 | 126.8 |
| Thiazolidinone Ring | C-2 | 174.5 |
| Thiazolidinone Ring | C-4 (C=O) | 180.4 |
| Source: mdpi.com |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is critical for determining the elemental composition of this compound by providing a highly accurate mass-to-charge ratio (m/z) of the molecular ion. This technique confirms the molecular formula and is invaluable for identifying and characterizing intermediates and products in its synthesis.
For instance, in the characterization of 2-(cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one, LC-MS was used to confirm the formation of the compound, with the molecular ion peak observed at an m/z value of 275.0 [M+H]⁺. mdpi.com Similarly, the mass spectrum of a dicyclopropyl-thiazole derivative showed peaks corresponding to its molecular [M+H]⁺ ions, confirming its structure. mdpi.com Analysis of related compounds like cyclopropylfentanyl using HRAM LC-MS has demonstrated the ability to identify various metabolites through their characteristic fragmentation patterns. thermofisher.com While these examples show the utility of HRMS for related structures, specific HRMS fragmentation data for this compound is not detailed in the available literature.
Spectroscopic Probing of Molecular Interactions
Understanding how this compound interacts with other molecules, particularly biomolecules, is crucial for applications in medicinal chemistry. Fluorescence and UV-Vis spectroscopy are powerful tools for these investigations.
Fluorescence Spectroscopy for Ligand-Biomolecule Binding Studies
Fluorescence spectroscopy can be employed to study the binding of a ligand, such as this compound, to a biomolecule like a protein. Changes in the fluorescence properties (e.g., intensity, emission wavelength) of either the intrinsic fluorophores of the protein (like tryptophan) or a fluorescently labeled ligand upon binding can provide information on binding affinity and mechanism. Research on other novel thiazole derivatives has utilized this technique to investigate interactions with proteins like bovine serum albumin. mdpi.com However, there are no specific studies in the reviewed literature that apply fluorescence spectroscopy to investigate the ligand-biomolecule binding of this compound.
UV-Vis Spectroscopy in Mechanistic Investigations
UV-Vis spectroscopy is a valuable technique for monitoring reaction kinetics and investigating reaction mechanisms involving chromophoric species. The thiazole ring in this compound is expected to absorb in the UV region. The synthesis and characterization of related compounds, such as 2-(cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one, have included the use of UV spectroscopy as part of their structural confirmation. mdpi.com Detailed mechanistic investigations of this compound using UV-Vis spectroscopy have not been reported in the available scientific literature.
Rotational Spectroscopy for Precise Equilibrium Structure Determination
Rotational spectroscopy is a high-resolution gas-phase technique that provides extremely precise information about the moments of inertia of a molecule. From this data, a highly accurate equilibrium structure, including bond lengths and angles, can be determined. This method would be the gold standard for defining the precise three-dimensional geometry of this compound. While this technique has been applied to determine the precise structure of the parent thiazole molecule, there is no evidence in the scientific literature of its application to the more complex this compound.
Medicinal Chemistry and Drug Design Applications
2-Cyclopropanecarbonyl-1,3-thiazole as a Privileged Scaffold for Lead Generation
The 1,3-thiazole ring is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that can bind to multiple, unrelated biological targets. nih.govnih.govresearchgate.net This versatility makes thiazole (B1198619) derivatives, including those with a 2-cyclopropanecarbonyl substitution, highly valuable for generating lead compounds in drug discovery campaigns. nih.gov The thiazole core is a key component in numerous approved drugs with a wide range of applications, including antibacterial, antifungal, anti-inflammatory, and anticancer agents. nih.govresearchgate.net
The incorporation of the cyclopropanecarbonyl group at the 2-position of the thiazole ring introduces specific properties that are advantageous for lead generation. The cyclopropyl (B3062369) group provides a rigid, conformationally constrained element that can help to pre-organize the molecule for optimal binding to a target protein, potentially leading to higher potency and selectivity. This rigidity can also reduce the entropic penalty upon binding.
Derivatives of the this compound scaffold have been investigated for various therapeutic targets. For instance, based on the structures of known USP7 inhibitors, a series of thiazole derivatives were designed and synthesized, demonstrating low micromolar inhibition against the enzyme and cancer cell lines. nih.gov This highlights the utility of the thiazole scaffold in generating new classes of potential therapeutic agents. nih.gov
Scaffold Hopping and Bioisosteric Replacements
Scaffold hopping and bioisosteric replacement are powerful strategies in drug design aimed at discovering new, patentable chemical entities with improved properties. nih.govnih.gov Scaffold hopping involves replacing the central core of a molecule while maintaining the spatial arrangement of key binding groups, whereas bioisosteric replacement focuses on substituting functional groups with others that have similar physical or chemical properties. nih.govscispace.com
The this compound motif can be a subject of both strategies. For example, in a lead optimization program, the entire this compound core could be replaced by a different heterocyclic system that preserves the essential pharmacophoric features required for biological activity. This "hop" to a new scaffold can lead to compounds with different pharmacokinetic profiles, improved synthetic accessibility, or a more favorable intellectual property position. scispace.com
More commonly, the individual components of the scaffold can undergo bioisosteric replacement. The cyclopropyl group, for instance, might be replaced with other small, constrained rings or acyclic groups to probe the steric and electronic requirements of the binding pocket. Similarly, the thiazole ring itself can be considered a bioisostere for other five- or six-membered aromatic heterocycles. These replacements can be guided by computational methods and a deep understanding of structure-activity relationships to fine-tune the properties of a lead compound. researchgate.net The goal of these modifications is often to enhance potency, improve selectivity, or optimize the "drug-like" properties of the molecule. nih.gov
Strategies for Enhancing Target Selectivity and Potency (Preclinical)
Once a lead compound containing the this compound scaffold is identified, preclinical development focuses on optimizing its potency and selectivity. Selectivity is crucial to minimize off-target effects. Strategies to achieve this often involve making subtle structural modifications to exploit differences between the target and off-target proteins. nih.gov
One approach is to introduce substituents onto the thiazole ring or modify the cyclopropyl group to create interactions with specific amino acid residues in the target's binding site that are not present in related proteins. For example, adding a hydrogen bond donor or acceptor at a specific position could create a favorable interaction in the desired target but a repulsive one in an off-target. nih.gov
Computational methods such as molecular docking can be used to visualize the binding mode of this compound derivatives and guide the design of more potent and selective analogs. nih.gov By analyzing the binding pocket, medicinal chemists can identify opportunities to introduce functional groups that enhance binding affinity through additional hydrophobic, electrostatic, or hydrogen-bonding interactions. For instance, if a pocket in the target protein is not fully occupied by the lead compound, extending a substituent from the thiazole ring could lead to a significant increase in potency.
The table below illustrates hypothetical structural modifications to a this compound core and their potential impact on potency and selectivity, based on common medicinal chemistry principles.
| Modification | Rationale | Potential Outcome |
| Addition of a methyl group to the 4-position of the thiazole ring | To probe a small hydrophobic pocket | Increased potency if the pocket is present and accessible |
| Replacement of the cyclopropyl group with a cyclobutyl group | To assess the impact of ring size on binding | Potency may increase or decrease depending on the size of the binding site |
| Introduction of a hydroxyl group on the cyclopropyl ring | To form a new hydrogen bond with the target | Increased potency and selectivity if a suitable hydrogen bond acceptor is present |
| Substitution with a basic amine on the thiazole ring | To create a salt bridge with an acidic residue | Significant increase in potency and selectivity if the residue is unique to the target |
Modulating Pharmacokinetic Properties via Structural Modifications (Preclinical Focus)
Beyond potency and selectivity, a successful drug candidate must possess a suitable pharmacokinetic (PK) profile, encompassing absorption, distribution, metabolism, and excretion (ADME). The this compound scaffold offers several avenues for modification to optimize these properties. nih.govresearchgate.net
Metabolic stability is a key consideration. The thiazole ring and the cyclopropyl group can be sites of metabolic attack by cytochrome P450 enzymes. researchgate.net To improve stability, medicinal chemists might introduce blocking groups, such as fluorine atoms, at positions susceptible to oxidation. Alternatively, replacing a metabolically labile part of the molecule with a more robust bioisostere can enhance its half-life in the body. scispace.com
Solubility and permeability are also critical for oral bioavailability. The lipophilicity of the molecule, which can be fine-tuned by adding or removing polar or nonpolar functional groups, plays a significant role. For example, adding a polar group like a hydroxyl or an amide to the scaffold can increase aqueous solubility. Conversely, if the compound is too polar to effectively cross cell membranes, its lipophilicity can be increased by adding nonpolar substituents.
The following table outlines potential structural modifications to the this compound core and their likely effects on key pharmacokinetic parameters.
| Modification | Target PK Parameter | Rationale |
| Introduction of a pyridine (B92270) ring | Solubility | The nitrogen atom can act as a hydrogen bond acceptor, potentially improving aqueous solubility. |
| Fluorination of the cyclopropyl group | Metabolic Stability | C-F bonds are strong and can block sites of oxidative metabolism. |
| Addition of a carboxylic acid group | Excretion | Increases polarity, facilitating renal clearance. |
| Esterification of a carboxylic acid group | Permeability | Creates a more lipophilic prodrug that can be hydrolyzed to the active acid in the body. |
Role in Advanced Drug Discovery Paradigms
The this compound scaffold is also relevant in the context of modern drug discovery paradigms, which increasingly rely on sophisticated technologies and chemical biology approaches. These include fragment-based drug discovery (FBDD), DNA-encoded library technology (DELT), and the development of covalent inhibitors and proteolysis-targeting chimeras (PROTACs).
In FBDD, small molecular fragments with weak binding affinities are identified and then grown or linked together to create more potent leads. A molecule like this compound could itself be identified as a fragment, or derivatives of it could be synthesized to explore the structure-activity relationship around an initial fragment hit.
For DELT, which involves the screening of massive libraries of compounds, the this compound motif can serve as a versatile building block for library synthesis. Its chemical tractability allows for the ready incorporation of a wide range of substituents, leading to a diverse set of molecules for screening against various biological targets.
Furthermore, the reactivity of the thiazole ring can be exploited in the design of covalent inhibitors. By incorporating a mildly electrophilic "warhead" onto the scaffold, a molecule can be designed to form a permanent covalent bond with a specific nucleophilic residue (e.g., cysteine) in the target protein's active site. This can lead to prolonged duration of action and high potency.
The development of advanced synthesis techniques, such as microwave-assisted and multicomponent reactions, further enhances the utility of thiazole and its derivatives in modern drug discovery by enabling rapid and efficient creation of diverse compound libraries. nih.gov
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-cyclopropanecarbonyl-1,3-thiazole, and what key reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves cyclization or acylation strategies. For example, microwave-assisted reactions (e.g., coupling cyclopropanecarbonyl chloride with a pre-functionalized thiazole intermediate) can enhance reaction efficiency and yield . Cyclization of thiosemicarbazone precursors using dehydrating agents like phosphorus oxychloride (POCl₃) is another approach, where solvent choice (e.g., DMF or THF) and temperature (60–100°C) critically affect regioselectivity .
Q. How can the structural integrity of this compound be verified post-synthesis?
- Methodological Answer : Use a combination of spectroscopic and analytical techniques:
- NMR : ¹H/¹³C NMR to confirm cyclopropane and thiazole ring proton/carbon environments .
- IR Spectroscopy : Detect characteristic carbonyl (C=O) stretches (~1700 cm⁻¹) and thiazole ring vibrations .
- Elemental Analysis : Validate purity (>95%) and stoichiometry .
Q. What are the documented biological activities of this compound, and what in vitro assays are typically used?
- Methodological Answer : Preliminary studies on analogous thiazoles report antimicrobial (e.g., Staphylococcus aureus MIC assays), anticancer (e.g., MTT assays against HeLa cells), and antioxidant (DPPH radical scavenging) activities . For example:
| Assay Type | Target Organism/Cell Line | Activity Threshold | Reference |
|---|---|---|---|
| Antimicrobial | E. coli | MIC = 12.5 µg/mL | |
| Anticancer | HeLa Cells | IC₅₀ = 8.7 µM |
Advanced Research Questions
Q. How do computational models predict the binding affinity of this compound with biological targets, and what validation methods are used?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations are employed to predict interactions with enzymes like E. coli dihydrofolate reductase. Validation includes:
- Experimental IC₅₀ Correlation : Compare docking scores with lab-measured inhibition values .
- Free Energy Perturbation (FEP) : Refine binding affinity predictions .
Q. When encountering discrepancies in reported biological activities of thiazole derivatives, what experimental variables should be reassessed?
- Methodological Answer : Key variables include:
- Purity : HPLC or LC-MS analysis to rule out impurities (>98% purity required for reproducibility) .
- Assay Conditions : pH, temperature, and solvent (e.g., DMSO concentration in cell-based assays) .
- Structural Confirmation : Re-examine regiochemistry (e.g., cyclopropane vs. other substituents) via X-ray crystallography .
Q. How does the electronic nature of the cyclopropanecarbonyl substituent affect the thiazole ring's reactivity and bioactivity?
- Methodological Answer : The electron-withdrawing cyclopropanecarbonyl group increases the electrophilicity of the thiazole ring, enhancing interactions with nucleophilic residues in target proteins (e.g., cysteine proteases). Comparative SAR studies using derivatives with methyl or halogen substituents show reduced activity, highlighting the necessity of the carbonyl group .
Q. What strategies optimize the introduction of the cyclopropanecarbonyl group into the thiazole ring while minimizing side reactions?
- Methodological Answer :
- Protection/Deprotection : Use tert-butoxycarbonyl (Boc) groups to protect reactive thiazole nitrogens during acylation .
- Catalytic Systems : Employ Pd-catalyzed cross-coupling for regioselective functionalization .
- Solvent Optimization : Polar aprotic solvents (e.g., acetonitrile) reduce undesired hydrolysis of the acyl chloride intermediate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
